molecular formula C10H8BrFN2O3 B2446335 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248327-37-7

4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B2446335
CAS RN: 2248327-37-7
M. Wt: 303.087
InChI Key: XKFITLLQWSSWNZ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid, also known as BR-4628, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BR-4628 is a member of the imidazolidine-4-carboxylic acid family, which has been found to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it may have potential as an anti-inflammatory agent.
Another area of research has focused on 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid's potential as an analgesic. In a study published in the European Journal of Pharmacology, 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid was found to reduce pain behaviors in a rat model of neuropathic pain, suggesting that it may have potential as an analgesic agent.

Mechanism of Action

The exact mechanism of action of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is not fully understood. However, it is believed to act through inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid may reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid has been found to inhibit the growth of cancer cells in vitro. In a study published in the Journal of Medicinal Chemistry, 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid was found to inhibit the growth of breast cancer cells by inducing apoptosis, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid. One area of research could focus on its potential as an anti-cancer agent, particularly in breast cancer. Another area of research could focus on its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain conditions. Additionally, research could be conducted to improve the solubility of 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid, making it easier to work with in lab experiments.

Synthesis Methods

4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid is synthesized through a multi-step process starting from 4-bromo-3-fluorobenzoic acid. The first step involves the conversion of 4-bromo-3-fluorobenzoic acid to 4-bromo-3-fluorobenzyl alcohol through reduction with sodium borohydride. The alcohol is then converted to the corresponding bromide through reaction with thionyl chloride. The bromide is then reacted with imidazole in the presence of potassium carbonate to yield 4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid.

properties

IUPAC Name

4-(4-bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O3/c11-6-2-1-5(3-7(6)12)10(8(15)16)4-13-9(17)14-10/h1-3H,4H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFITLLQWSSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC(=C(C=C2)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-3-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

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